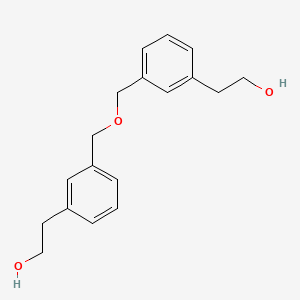

beta-Hydroxyethylbenzyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64059-30-9 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-[3-[[3-(2-hydroxyethyl)phenyl]methoxymethyl]phenyl]ethanol |

InChI |

InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2 |

InChI Key |

BACOQDUASGIAJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)COCC2=CC=CC(=C2)CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Beta Hydroxyethylbenzyl Ether and Its Analogs

Classical and Established Etherification Protocols

Williamson Ether Synthesis: Mechanistic Considerations and Limitations

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone in the formation of ethers. byjus.comtestbook.comscienceinfo.com The reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide in an S(_N)2 reaction. byjus.comtestbook.com For the synthesis of beta-hydroxyethylbenzyl ether, this would involve the reaction of sodium 2-hydroxyethoxide with benzyl (B1604629) halide.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. testbook.comscienceinfo.com

Limitations: The Williamson ether synthesis is not without its drawbacks. A significant limitation is the competing E2 elimination reaction, which is favored when using secondary or tertiary alkyl halides, or even sterically hindered primary halides. byjus.comtestbook.comscienceinfo.com The alkoxide, being a strong base, can abstract a proton, leading to the formation of an alkene instead of the desired ether. byjus.comscienceinfo.com Another limitation is that for unsymmetrical ethers, there are two possible combinations of reactants, and the pathway with the least sterically hindered halide is generally preferred. libretexts.org Furthermore, the reaction is not suitable for the synthesis of ethers from aryl halides due to the low reactivity of the aryl halide towards nucleophilic substitution. askiitians.com

| Reactant 1 | Reactant 2 | Conditions | Product | Key Considerations |

| Sodium 2-hydroxyethoxide | Benzyl chloride | S(_N)2 | This compound | Primary halide minimizes elimination. |

| Sodium benzoxide | 2-Chloroethanol | S(_N)2 | This compound | Potential for side reactions with the hydroxyl group. |

Mitsunobu Reaction in Beta-Hydroxyether Synthesis

The Mitsunobu reaction offers a powerful and versatile method for the synthesis of ethers, including beta-hydroxyethers. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically employs triphenylphosphine (B44618) (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

Mechanism: The mechanism of the Mitsunobu reaction is complex. wikipedia.org It begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the alcohol, forming an alkoxyphosphonium salt, which is a good leaving group. The nucleophile, in this case, the alkoxide derived from the second alcohol, then displaces the activated hydroxyl group via an S(_N)2 attack, leading to the formation of the ether with inverted stereochemistry. organic-chemistry.orgnih.gov

Limitations: A common side product can form if the azodicarboxylate displaces the leaving group instead of the intended nucleophile. wikipedia.org This is more likely to occur if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered. wikipedia.org

| Alcohol | Nucleophile | Reagents | Product | Key Features |

| Benzyl alcohol | Ethylene (B1197577) glycol | PPh(_3), DEAD | This compound | Inversion of stereochemistry at the alcohol carbon. |

| Ethylene glycol | Benzyl alcohol | PPh(_3), DIAD | This compound | Mild reaction conditions. |

Acid-Catalyzed Alcohol Dehydration and Reductive Etherification

Acid-Catalyzed Alcohol Dehydration: The acid-catalyzed dehydration of alcohols can be used to synthesize symmetrical ethers. libretexts.orgmasterorganicchemistry.com This method involves heating an excess of a primary alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an S(_N)2 mechanism where a protonated alcohol is attacked by another alcohol molecule. masterorganicchemistry.com However, this method is generally unsuitable for preparing unsymmetrical ethers as it would lead to a mixture of products. libretexts.org Furthermore, with secondary and tertiary alcohols, elimination to form alkenes becomes the dominant reaction pathway. libretexts.orgjove.com

Reductive Etherification: Reductive etherification provides a method for the synthesis of ethers from carbonyl compounds and alcohols. researchgate.netorganic-chemistry.org This reaction can be catalyzed by various Lewis or Brønsted acids, as well as metal catalysts. researchgate.net The process involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. researchgate.netorganic-chemistry.org For instance, the reaction of benzaldehyde (B42025) with ethylene glycol in the presence of a catalyst and a reducing agent like triethylsilane can yield this compound. researchgate.net A novel approach involves the reaction of an aldehyde and an alcohol with a phosphine (B1218219) in the presence of an acid to form an α-(alkoxyalkyl)phosphonium salt, which upon hydrolysis, yields the ether. rsc.org This method avoids the need for hydride or hydrogen reductants. rsc.org

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen a rise in catalytic methods for ether synthesis, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Etherifications

Transition metal catalysts, particularly those based on palladium, have been employed in the synthesis of ethers. frontiersin.org Palladium-catalyzed allylic etherification, for example, allows for the formation of allylic aryl ethers from phenols and vinyl ethylene carbonate. frontiersin.org While not directly applicable to this compound, the principles of transition metal-catalyzed C-O bond formation are relevant. Electrochemical methods have also been developed for the C(sp³)–H etherification of benzylic and allylic compounds in the absence of transition metal catalysts. nih.gov

Lewis and Brønsted Acid Catalysis in Ether Production

Both Lewis and Brønsted acids are effective catalysts for the production of ethers.

Lewis Acid Catalysis: Lewis acids, such as boron-based compounds, can catalyze a variety of organic transformations, including etherification. mdpi.comrsc.org They function by activating the electrophile, making it more susceptible to nucleophilic attack. In the context of reductive etherification, Lewis acids like scandium(III) triflate have been used to catalyze the reaction between carbonyl compounds and alcohols. researchgate.net The synthesis of ethers from monoterpenes has been achieved using tin(II) bromide (SnBr(_2)) as a Lewis acid catalyst. academie-sciences.fr

Brønsted Acid Catalysis: Brønsted acids, which are proton donors, are widely used in acid-catalyzed dehydration reactions to form ethers. libretexts.orgcatalysis.blog As discussed earlier, this method is most effective for producing symmetrical ethers from primary alcohols. libretexts.orgmasterorganicchemistry.com The catalytic activity of Brønsted acids can be enhanced in certain reactions, for example, in the copper-catalyzed synthesis of axially chiral arylquinolizones, where the Brønsted acid promotes the dearomatization of pyridine. nih.gov The combination of Lewis and Brønsted acids can also be a powerful catalytic system. rsc.orgmdpi.com For instance, Zr/Si mixed oxides, which possess both Lewis and Brønsted acid sites, have been shown to be effective catalysts for the transformation of furfural (B47365) and HMF into ethers. rsc.org

| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Key Advantages |

| Lewis Acid | Scandium(III) triflate | Reductive Etherification | Carbonyls, Alcohols | Mild reaction conditions. researchgate.net |

| Lewis Acid | Tin(II) bromide | Etherification | Monoterpenes, Alcohols | High selectivity. academie-sciences.fr |

| Brønsted Acid | Sulfuric Acid | Dehydration | Primary Alcohols | Suitable for symmetrical ethers. libretexts.org |

| Dual Lewis/Brønsted Acid | Zr/Si mixed oxides | Reductive Etherification | Furfural, Alcohols | Tunable selectivity. rsc.org |

Superbase Catalysis for Beta-Phenethyl Ether Formation

The direct anti-Markovnikov addition of alcohols to styrene (B11656) derivatives presents a highly atom-economical route to β-phenethyl ethers, which are valuable substructures in many bioactive molecules and pharmaceuticals. thieme-connect.comresearchgate.net Traditional methods often require a multi-step hydroboration/oxidation/substitution sequence with stoichiometric reagents. thieme.de A significant advancement in this area is the use of strong, neutral organic superbases, which can overcome the challenges associated with the nucleophilic addition of alcohols to the electron-rich double bond of styrenes. researchgate.netthieme.de

The phosphazene superbase P4-t-Bu has been identified as a particularly effective catalyst for this transformation. thieme.deacs.org This organic superbase is strong enough to deprotonate the alcohol, creating a nucleophilic alkoxide that can then attack the terminal carbon of the styrene in an anti-Markovnikov fashion. thieme.de The developing benzylic carbanion is subsequently protonated, possibly in a concerted step, to yield the β-phenethyl ether. thieme.de Mechanistic studies indicate that the reaction is under thermodynamic equilibrium control. acs.orgsci-hub.se The use of the P4-t-Bu catalyst has been shown to be uniquely effective across a broad scope of substrates where common inorganic bases fail. acs.org

The reaction is compatible with a diverse range of both aryl alkenes and alcohols. Electron-deficient, ortho-substituted, and heteroaryl alkenes are well-tolerated. researchgate.net Similarly, a variety of primary alcohols, including those with dense functional groups like olefins, azetidines, and phthalimides, provide the corresponding ethers in high yields. thieme.de A general trend shows higher yields for primary alcohols compared to more sterically hindered secondary and tertiary alcohols. thieme.de

Table 1: Substrate Scope for Superbase-Catalyzed Anti-Markovnikov Addition of Alcohols to Aryl Alkenes

| Entry | Aryl Alkene | Alcohol | Product Yield (%) | Citation |

| 1 | 4-(Trifluoromethyl)styrene | Methanol (B129727) | 21 | sci-hub.se |

| 2 | 4-(Trifluoromethyl)styrene | iso-Propanol | 25 | thieme.de |

| 3 | 4-(Trifluoromethyl)styrene | tert-Butanol | 7 | thieme.de |

| 4 | 4-Bromostyrene | Methanol-d4 | 84 (97% α-deuterated) | sci-hub.se |

| 5 | Methyl 4-vinylbenzoate | Methanol-d4 | 90 (97% α-deuterated) | sci-hub.se |

Organocatalysis in Ether Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, including the formation of ethers. mdpi.com These metal-free catalysts offer advantages such as lower toxicity and cost compared to traditional organometallic catalysts. mdpi.com In ether synthesis, organocatalysts can activate substrates through various modes, including enamine and iminium ion formation, or through hydrogen bonding interactions. mdpi.comuni-regensburg.de

For instance, prolinol silyl (B83357) ethers are effective organocatalysts for various transformations that proceed via enamine intermediates. uni-regensburg.de In the context of ether synthesis, bifunctional organocatalysts that possess both a hydrogen-bond donor (like a thiourea) and a basic site (like a tertiary amine) can be employed. mdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously, facilitating the reaction and controlling stereoselectivity.

A notable application is the sequential asymmetric conjugate addition/hydroalkoxylation reaction to construct chiral eight-membered cyclic ethers. acs.org This process combines a bifunctional squaramide organocatalyst with a base like DBU. The organocatalyst controls the initial enantioselective conjugate addition, and the subsequent intramolecular hydroalkoxylation furnishes the cyclic ether with high stereocontrol. acs.org While not a direct synthesis of β-hydroxyethylbenzyl ether, this methodology showcases the power of organocatalysis in constructing complex ether-containing molecules from functionalized precursors. acs.org

Advanced Synthetic Methodologies for this compound Derivatives

Ring Opening of Epoxides with Alcohols for Beta-Hydroxy Ethers

The synthesis of β-hydroxy ethers is commonly achieved through the ring-opening of epoxides with alcohols. osti.gov This reaction is highly valuable as it installs both an ether and a hydroxyl group in a single step. The reaction can be catalyzed by acids or bases, and the regioselectivity of the ring-opening depends on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Under basic conditions or with a neutral nucleophile, the reaction proceeds via an SN2 mechanism. The alcohol, acting as a nucleophile, attacks the less sterically hindered carbon of the epoxide ring. libretexts.org In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the reaction proceeds with significant SN1 character. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

Various Lewis acid catalysts have been developed to improve the efficiency and regioselectivity of this transformation. Indium trichloride (B1173362) (InCl3) has been shown to be an effective catalyst for the regioselective alcoholysis of epoxides. koreascience.krresearchgate.net For styrene oxides, the reaction with alcohols in the presence of catalytic InCl3 yields the SN1-type product, where the alcohol attacks the benzylic carbon. koreascience.kr For α-heteroatom-substituted epoxides, the SN2-type product predominates. koreascience.kr Other effective catalysts include erbium(III) triflate and decatungstocerate(IV) ion, which promote the reaction under neutral conditions to afford β-alkoxy alcohols in high yields. organic-chemistry.org

Table 2: Catalyst Performance in Epoxide Ring Opening with Alcohols

| Catalyst | Epoxide Substrate | Nucleophile | Key Feature | Citation |

| Indium Trichloride (InCl3) | Styrene Oxides | Alcohols | Regioselective, SN1-type product | koreascience.kr |

| Erbium(III) Triflate | Various Epoxides | Alcohols, Thiols | Neutral conditions, high yields | organic-chemistry.org |

| Decatungstocerate(IV) ion | Various Epoxides | Water, Alcohols | Neutral conditions, regio- and stereoselective | organic-chemistry.org |

| Tin-Beta (Sn-Beta) Zeolite | Epichlorohydrin | Methanol | Heterogeneous, high activity and regioselectivity | osti.gov |

Alkylation and Arylation Strategies (e.g., C(sp³)-H functionalization)

Direct C(sp³)–H functionalization has emerged as a powerful and efficient strategy for forming carbon-oxygen bonds, bypassing the need for pre-functionalized substrates often required in traditional methods like the Williamson ether synthesis. nih.govrsc.org This approach allows for the direct conversion of a C–H bond into a C–O bond, representing a significant advance in synthetic efficiency.

One innovative method involves the electrochemical oxidation-induced C(sp³)–H etherification. nih.gov This transition-metal-free protocol enables the cross-coupling of compounds with benzylic or allylic C(sp³)–H bonds with various alcohols. The reaction is believed to proceed through the formation of an aryl radical cation intermediate via a single-electron transfer process at the anode. nih.gov This reactive intermediate can then be trapped by an alcohol nucleophile to form the desired ether. The method is compatible with a wide range of substrates and provides a practical route to diverse ethers under mild conditions. nih.gov

Another approach involves visible-light-mediated C(sp³)–H functionalization. For example, an electron donor–acceptor (EDA) complex, such as one formed between N-bromosuccinimide and tetrahydrofuran, can initiate the functionalization of ethers at the α-position under metal-free and oxidant-free conditions. acs.org While often used for C-N or C-C bond formation, the underlying radical-based principles can be adapted for C-O bond construction, highlighting the versatility of radical C–H functionalization strategies. acs.orgnih.gov

Hydroalkoxylation Reactions

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon double or triple bond, is a direct and atom-economical method for synthesizing ethers. wikipedia.org The reaction can be catalyzed by acids, bases, or transition metal complexes. wikipedia.org

For the synthesis of β-phenethyl ether analogs, the hydroalkoxylation of styrenes is a key reaction. As discussed under superbase catalysis (Section 2.2.3), base-catalyzed processes typically lead to the anti-Markovnikov product. thieme-connect.com Conversely, acid- or transition metal-catalyzed hydroalkoxylation of alkenes generally follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon. wikipedia.org

The hydroalkoxylation of alkynes is a powerful method for producing vinyl ethers, which are important synthetic intermediates. rsc.orgmdpi.com Recent advances have focused on achieving high regio- and stereoselectivity. For example, a titanium-catalyzed hydroalkoxylation of terminal alkynes with alcohols provides Z-enol ethers with excellent stereoselectivity. rsc.org The proposed mechanism involves the coordination of the titanium catalyst to the alkyne, followed by an anti-oxymetallation process to form a vinyl-titanium intermediate, which is then protonated to give the Z-enol ether. rsc.org Copper-catalyzed enantioselective intramolecular hydroalkoxylation has also been developed for the synthesis of various chiral cyclic ethers from unactivated alkenols. nih.gov

Electrosynthesis Approaches (e.g., non-Kolbe electrolysis)

Electrosynthesis offers a sustainable and powerful alternative to conventional chemical methods, using electricity as a "clean" reagent to drive reactions. rsc.org For ether synthesis, a particularly relevant electrochemical reaction is the Hofer-Moest reaction, a variant of the Kolbe electrolysis, often referred to as non-Kolbe electrolysis. rsc.orgnih.gov

In this process, the anodic oxidation of a carboxylic acid generates a carbocation intermediate, which occurs in contrast to the radical intermediates of the standard Kolbe reaction. nih.govsci-hub.se This carbocation can be trapped by a nucleophile, such as an alcohol, present in the reaction medium to form an ether. nih.gov This method is especially valuable for the synthesis of sterically hindered ethers that are difficult to access via traditional SN2 pathways, which are often plagued by competing elimination reactions. sci-hub.se

The reaction is typically carried out under mildly alkaline conditions in an undivided electrochemical cell, often using a carbon anode, which tends to favor the formation of non-Kolbe products over the Kolbe dimer. rsc.orgsci-hub.se This electrochemical strategy allows for the generation of high-energy carbocations under non-acidic conditions, enabling the coupling of a wide range of carboxylic acids and alcohols. nih.gov The method has been shown to be robust and tolerant of various functional groups, including halides, esters, and boronic esters. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of ethers, including this compound and its analogs, is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. mit.edupeptide.com This approach focuses on developing chemical processes that are environmentally friendly, cost-effective, and safe. peptide.comjocpr.com Key strategies include the use of safer solvents, energy-efficient reaction conditions, and the application of catalysis to minimize waste. mit.educareers360.comacs.org For etherification reactions, this translates into exploring alternatives to traditional methods that often rely on volatile organic solvents and stoichiometric reagents. careers360.comresearchgate.net

The choice of solvent is a critical factor in green synthesis, as solvents constitute a major portion of the waste generated in chemical processes. researchgate.net The search for environmentally benign substitutes for conventional organic solvents has gained significant attention. researchgate.net

Aqueous Media Water is an attractive green solvent due to its non-flammability, low cost, and environmental compatibility. scirp.org The Williamson ether synthesis, a common method for preparing ethers, has been successfully adapted to aqueous environments. researchgate.nettandfonline.com Surfactants can be employed in aqueous media to facilitate reactions between water-insoluble organic reactants. scirp.orgresearchgate.net The micelles formed by surfactants create a "pseudo-cellular" organic environment that can enhance local reactant concentrations and increase reactivity, enabling the synthesis of hydrophobic compounds like ethers in water. researchgate.net For instance, a green methodology for the synthesis of 4-benzyloxy benzoic acid has been developed using a surfactant as a catalyst in water. researchgate.net

Ionic Liquids (ILs) Ionic liquids, which are salts with melting points below 100 °C, are considered potential "green" solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties. acs.orgresearchgate.netimperial.ac.uknih.gov They have been explored as media for etherification reactions, sometimes acting as phase-transfer catalysts (PTC). acs.orgresearchgate.net In the etherification of 1-octanol (B28484) with 1-chlorobutane, certain pyrrolidinium (B1226570) salts showed good catalytic activity, with conversions to the ether ranging from 68% to 90%. acs.org However, the catalytic activity is highly dependent on the structure of the ionic liquid; imidazolium (B1220033) and pyridinium (B92312) salts showed little to no catalytic activity in the same reaction. acs.orgresearchgate.net Bifunctional ionic liquids have also been developed that act as both solvent and catalyst, eliminating the need for an inorganic base and allowing for easy recycling. researchgate.net

Supercritical CO2 (scCO2) Supercritical carbon dioxide (scCO2) is a promising green solvent alternative, offering advantages like non-toxicity, non-flammability, and easy separation from the product stream by simple depressurization. rsc.orgacs.org It has been used as a medium for the synthesis of diaryl ethers and copolymers. rsc.orgunimelb.edu.autandfonline.com A high-yielding, batch-mode synthesis of diaryl ethers has been developed using a fluoride-mediated process in scCO2. rsc.org Furthermore, the use of scCO2 can be extended to continuous flow processes. rsc.org Studies have shown that polymerizations conducted in scCO2 can result in products with higher molecular weights compared to those prepared in conventional organic solvents. tandfonline.com The beneficial effects of a supercritical regime have been noted to improve reaction kinetics and polymer quality in the synthesis of macromolecular carbonates. acs.org

| Solvent System | Key Features & Research Findings | Relevant Compound Classes | Citations |

| Aqueous Media | Utilizes surfactants as phase-transfer catalysts. Micelle formation enhances reactivity of insoluble organic reactants. | Aryl ethers (e.g., 4-Benzyloxy Benzoic Acid) | researchgate.net, tandfonline.com, scirp.org |

| Ionic Liquids (ILs) | Act as solvents and/or phase-transfer catalysts. Performance is highly structure-dependent (e.g., pyrrolidinium salts effective, imidazolium salts not). Can be designed as reusable bifunctional catalysts. | Alkyl ethers | acs.org, researchgate.net, researchgate.net |

| Supercritical CO2 (scCO2) | Non-toxic, non-flammable medium. Allows for high-yielding batch and continuous flow synthesis. Product separation is simplified. | Diaryl ethers, Copolymers | rsc.org, unimelb.edu.au, tandfonline.com, acs.org |

To improve energy efficiency and reaction rates, alternative energy sources like microwaves and ultrasound are employed in green synthesis. mit.educareers360.com

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatic reductions in reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. researchgate.netrsc.orgoatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com Microwave-assisted protocols have been successfully developed for the synthesis of various ethers, including diaryl ethers and the O-alkylation of β-naphthols, often under solvent-free conditions or in green solvents. scirp.orgoatext.comresearchgate.net The combination of microwave heating with green solvents like γ-valerolactone (GVL) further enhances the sustainability of the process. nih.gov

Ultrasonic Synthesis Ultrasonic-assisted synthesis is another energy-efficient technique that utilizes the physical effects of acoustic cavitation to promote chemical reactions. mdpi.com The collapse of cavitation bubbles generates localized high temperatures and pressures, as well as powerful micro-jets, which can enhance mass transfer and accelerate reaction rates. mdpi.comhielscher.com This method has been applied to the Williamson ether synthesis, significantly shortening reaction times from several hours to just one hour. tandfonline.comnih.gov In the synthesis of oligo-isosorbide glycidyl (B131873) ethers, a one-pot, solvent-free ultrasonic method reduced the reaction time to 15 minutes, compared to 3 hours required for the conventional "silent" method. mdpi.com

| Technique | Principle | Advantages in Ether Synthesis | Example Application | Citations |

| Microwave-Assisted | Rapid, uniform heating via dielectric loss. | Reduced reaction times (minutes vs. hours), higher yields, cleaner reactions, solvent-free options. | Synthesis of diaryl ethers; O-alkylation of β-naphthols. | researchgate.net, scirp.org, oatext.com, nih.gov |

| Ultrasonic-Assisted | Acoustic cavitation enhances mass transfer and reactivity. | Shorter reaction times, can be performed under mild conditions, often solvent-free. | Synthesis of allyl 1-naphthyl ether; synthesis of oligo-isosorbide glycidyl ethers. | tandfonline.com, mdpi.com, nih.gov |

The ninth principle of green chemistry emphasizes the use of catalysts over stoichiometric reagents to minimize waste. mit.eduacs.org Designing efficient, selective, and reusable catalysts is central to the sustainable synthesis of ethers.

The etherification of glycerol (B35011) with benzyl alcohol has been studied using various solid acid catalysts, including β-zeolite and Amberlyst-35 acid resin. researchgate.net The porous structure of zeolites can influence selectivity; for example, in the reaction of ethylene glycol with benzyl alcohol, H-ZSM-5 zeolite yielded only ethylene glycol monobenzyl ether, while H-zeolite Beta produced both mono- and di-substituted ethers. asianpubs.org This demonstrates how catalyst structure can be tailored to favor desired products.

Recent developments have focused on novel heterogeneous catalysts that are active and stable at elevated temperatures. tum.de Sulfonated poly(ether ether) ketone (sPEEK) has been identified as a suitable polymeric solid-acid catalyst for etherification reactions like the conversion of methanol to dimethyl ether, showing high conversion rates at 170 °C and outperforming some commercial catalysts. tum.de Bifunctional catalysts, such as gold nanoparticles supported on nanocrystalline β-Ga2O3, have also shown high activity and selectivity in the oxidative esterification of alcohols, a related transformation. fudan.edu.cn The development of such robust, heterogeneous catalysts is pivotal for creating more sustainable chemical production pathways. tum.dersc.org

| Catalyst Type | Description | Application in Etherification | Advantages | Citations |

| Zeolites (H-ZSM-5, H-Beta) | Microporous aluminosilicate (B74896) minerals with well-defined pore structures. | Catalytic etherification of ethylene glycol with benzyl alcohol. | Shape selectivity can control product distribution (mono- vs. di-ether). Heterogeneous and reusable. | asianpubs.org, researchgate.net |

| Solid Acid Resins (Amberlyst-35) | Sulfonated polystyrene resins that act as strong acid catalysts. | Etherification of glycerol with benzyl alcohol. | Heterogeneous, easily separated from the reaction mixture. | researchgate.net |

| Sulfonated PEEK (sPEEK) | Polymeric solid-acid catalyst. | Conversion of methanol to dimethyl ether (DME). | High thermal stability and activity at elevated temperatures (e.g., 170 °C). | tum.de |

| Supported Gold Nanoparticles | Gold nanoparticles on an oxide support (e.g., β-Ga2O3). | Oxidative esterification of alcohols (related reaction). | High activity and selectivity; bifunctional nature (metal and support). | fudan.edu.cn |

| Pd-Ru/MXene | Palladium-Ruthenium nanoparticles on 2D MXene nanosheets. | Etherification of 5-hydroxymethylfurfural (B1680220) (HMF) to ethoxymethylfurfural (EMF). | High yield (98%) and catalyst stability over multiple cycles. | wiley.com |

Reaction Mechanisms and Chemical Kinetics of Beta Hydroxyethylbenzyl Ether

Mechanistic Pathways of Ether Bond Formation and Cleavage

The ether bond in beta-hydroxyethylbenzyl ether can be formed and broken through various mechanistic pathways, including nucleophilic substitution, reductive etherification, and reactions involving radical intermediates.

Nucleophilic substitution is a fundamental mechanism for both the synthesis and cleavage of this compound. wikipedia.orglibretexts.orgnih.gov

Synthesis: The most common synthetic route is the Williamson ether synthesis, which proceeds via an S\textsubscriptN2 mechanism. libretexts.org In this method, an alkoxide ion acts as the nucleophile and attacks an alkyl halide. For this compound, this involves the reaction of sodium benzyloxide with 2-chloroethanol. vulcanchem.com

An alternative approach involves the acid-catalyzed condensation of benzyl (B1604629) alcohol with ethylene (B1197577) oxide. vulcanchem.com The epoxide ring is opened by the alcohol, a reaction that can be catalyzed by various acids. organic-chemistry.org

Cleavage: Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com Due to the stability of ethers, this process often requires strong acids and elevated temperatures. masterorganicchemistry.comlibretexts.org The reaction can proceed through either an S\textsubscriptN1 or S\textsubscriptN2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org

S\textsubscriptN2 Mechanism: In the presence of a strong acid like HBr or HI, the ether oxygen is protonated, creating a good leaving group (an alcohol). libretexts.orglibretexts.orgyoutube.com A halide ion then acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the ether oxygen, resulting in an alcohol and an alkyl halide. libretexts.orglibretexts.org

S\textsubscriptN1 Mechanism: If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., a tertiary or benzylic carbocation), the cleavage will proceed via an S\textsubscriptN1 mechanism. libretexts.orgnih.gov After protonation of the ether oxygen, the stable carbocation is formed, which then reacts with the nucleophile. libretexts.orgnih.gov For ethers with a benzylic group, like this compound, this pathway is particularly relevant. nih.gov

Base-catalyzed cleavage is also possible, particularly in the context of lignin (B12514952) depolymerization. This pathway often involves the formation of an epoxide intermediate through intramolecular nucleophilic attack, followed by nucleophilic opening of the epoxide ring. frontiersin.org

Reductive etherification provides an alternative route to ether synthesis, especially for creating unsymmetrical ethers from carbonyl compounds and alcohols. researchgate.netorganic-chemistry.org This one-pot reaction typically involves the formation of a hemiacetal intermediate from an aldehyde or ketone and an alcohol. This intermediate is then reduced in situ to the corresponding ether. rsc.org

The process can be catalyzed by various Lewis acids, such as ytterbium(III) triflate or scandium(III) triflate, and utilizes a reducing agent like triethylsilane or 1,1,3,3-tetramethyldisiloxane. researchgate.net Zirconium and hafnium complexes have also been shown to be effective catalysts for the reductive etherification of aldehydes, including those derived from biomass. osti.gov A key advantage of this method is its ability to proceed under mild conditions and tolerate a wide range of functional groups. researchgate.netrsc.org

Radical-mediated reactions, particularly those involving cleavage of the C-O ether bond, are significant in processes like lignin degradation. The recombination of peroxy radicals (RO\textsubscript2) can lead to the formation of ether accretion products through the decomposition of an alkoxy radical (RO) intermediate. copernicus.org

In the context of this compound, which models the β-O-4 linkage, radical reactions can be initiated by various means. For instance, oxidation can proceed via a radical intermediate. vulcanchem.com The isomerization of alkylperoxy (RO\textsubscript2) radicals is a critical step in low-temperature oxidation, influencing the subsequent reaction pathways. nrel.gov The presence of the ether functional group can affect the rate of these isomerization reactions compared to analogous alkanes. nrel.gov

Furthermore, electrophotocatalytic methods can be used to functionalize ethers through C-H activation, proceeding through radical intermediates. nih.gov These reactions demonstrate high regioselectivity, often favoring functionalization at the alpha-position to the ether oxygen. nih.gov

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates and energy profiles of reactions involving this compound and related model compounds.

The kinetics of ether cleavage, particularly for β-O-4 model compounds, have been investigated under various conditions. In base-catalyzed cleavage, the strength of the base plays a crucial role. For instance, the rate of cleavage is faster with stronger bases like KOH compared to NaOH. frontiersin.org The calculated rate constants for KOH-catalyzed cleavage along different pathways can be as high as 2.4 x 10\textsuperscript{5} s\textsuperscript{−1} and 8.6 x 10\textsuperscript{9} s\textsuperscript{−1}. frontiersin.orgnih.gov

The table below presents a summary of calculated rate constants for the base-catalyzed cleavage of a β-O-4 model compound.

| Catalyst | Pathway | Calculated Rate Constant (s⁻¹) |

|---|---|---|

| KOH | Path I | 2.4 x 10⁵ frontiersin.orgnih.gov |

| Path II | 8.6 x 10⁹ frontiersin.orgnih.gov | |

| KOH (C2 substrate) | - | 2.1 x 10⁸ frontiersin.org |

In radical-mediated oxidation reactions, rate constants have also been determined. For example, the oxidation of this compound in aqueous acidic media proceeds with a rate constant of 0.12 M\textsuperscript{−1}s\textsuperscript{−1}. vulcanchem.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy barriers for the cleavage of β-O-4 ether linkages.

For base-catalyzed cleavage, the activation energy barriers are highly dependent on the catalyst used. The KOH-catalyzed reaction exhibits the lowest activation barrier. frontiersin.orgnih.gov For a model substrate without a γ-carbinol, the activation barriers are 6.1 kcal/mol for KOH, 11.9 kcal/mol for NaOH, and 12.8 kcal/mol for NaO\textsuperscript{t}Bu. frontiersin.orgnih.gov For a substrate with a γ-carbinol, the KOH-catalyzed reaction has activation barriers of 10.1 kcal/mol and 3.9 kcal/mol for two different pathways. frontiersin.orgnih.gov

Acid-catalyzed cleavage also involves significant energy barriers. For example, the cleavage of a β-O-4 model compound in the presence of an acid can have energy barriers around 15 kcal/mol for carbocation formation and a lower barrier of approximately 3.5 kcal/mol for the subsequent C-O bond cleavage. acs.org In the presence of a sulfonic acid-functionalized ionic liquid, the dehydration of the α-C-OH was found to be the most kinetically favorable pathway with an activation energy of 15.44 kcal/mol. frontiersin.org

The following interactive table summarizes activation energies for the cleavage of β-O-4 model compounds under different catalytic conditions.

| Catalyst/Condition | Substrate/Pathway | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| KOH | C2 Substrate | 6.1 frontiersin.orgnih.gov |

| NaOH | C2 Substrate | 11.9 frontiersin.orgnih.gov |

| NaOtBu | C2 Substrate | 12.8 frontiersin.orgnih.gov |

| KOH | C3 Substrate, Path I | 10.1 frontiersin.orgnih.gov |

| C3 Substrate, Path II | 3.9 frontiersin.orgnih.gov | |

| NaOH | C3 Substrate, Path I | 13.9 nih.gov |

| C3 Substrate, Path II | 6.7 nih.gov | |

| Acid-catalyzed | Carbocation formation | ~15 acs.org |

| Acid-catalyzed | C-O bond cleavage | ~3.5 acs.org |

| Sulfonic acid IL | Dehydration of α-C-OH | 15.44 frontiersin.org |

Influence of Solvent Effects on Reaction Regioselectivity and Kinetics

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing the rate, selectivity, and even the mechanism of a reaction. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, solvent effects are primarily understood through the lens of transition state theory. wikipedia.org This theory posits that reaction rates are affected by the differential solvation of the starting materials and the transition state. wikipedia.org

The polarity of the solvent is a key factor. A solvent's ability to stabilize or destabilize charged or polar species can accelerate or decelerate a reaction. wikipedia.org If a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent will stabilize this transition state more effectively than the reactants, thus lowering the activation energy and increasing the reaction rate. wikipedia.orgresearchgate.net Conversely, if the reactants are more polar than the transition state, a polar solvent will preferentially stabilize the reactants, increasing the activation energy and slowing the reaction. wikipedia.org For reactions where there is minimal change in charge distribution between the reactants and the transition state, the effect of solvent polarity on the reaction rate is often negligible. wikipedia.org

The following table illustrates the general principles of how solvent polarity, indicated by the dielectric constant, can affect reaction rates.

| Solvent | Dielectric Constant (at 25 °C) | Effect on Reaction with Polar Transition State | Effect on Reaction with Non-Polar Transition State |

| Water | 78 | Significant Rate Increase | Significant Rate Decrease |

| Dimethylsulfoxide (DMSO) | 47 | Moderate Rate Increase | Moderate Rate Decrease |

| Acetonitrile | 37 | Moderate Rate Increase | Moderate Rate Decrease |

| Tetrahydrofuran (THF) | 7.6 | Minor Rate Increase/Decrease | Minor Rate Increase/Decrease |

| Benzene (B151609) | 2.3 | Significant Rate Decrease | Significant Rate Increase |

| Cyclohexane | 2.0 | Significant Rate Decrease | Significant Rate Increase |

| This table demonstrates conceptual effects based on established principles of solvent kinetics. wikipedia.org |

Degradation and Environmental Transformation Pathways

The environmental fate of this compound is determined by various degradation and transformation pathways, including the cleavage of its ether linkage and other structural bonds through biotic and abiotic processes.

Oxidative and Hydrolytic O-Dealkylation Mechanisms of Ether Linkages

The ether linkage is a key reactive site in the this compound molecule. Its cleavage, known as O-dealkylation, is a significant degradation pathway.

Oxidative O-Dealkylation: This process is a common metabolic reaction in biological systems, often catalyzed by cytochrome P450 (CYP) enzymes. washington.edulibretexts.org The mechanism typically begins with the enzymatic activation of molecular oxygen. researchgate.net The activated oxygen species then abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon). washington.edu This step generates a carbon radical, which then recombines with a hydroxyl group from the enzyme active site to form an unstable hemiacetal intermediate. washington.eduresearchgate.net This hemiacetal rapidly and non-enzymatically decomposes, cleaving the C-O ether bond to yield an alcohol (a phenol (B47542) in the case of an aryl ether) and a corresponding aldehyde or ketone. washington.edulibretexts.org For this compound, oxidative attack at the benzylic carbon would yield a phenol and 2-hydroxyacetaldehyde, while attack at the other α-carbon would yield benzyl alcohol and glyoxal.

Hydrolytic O-Dealkylation: This pathway involves the direct cleavage of the ether bond by the addition of water. While less common for stable ethers than oxidative cleavage, it can be facilitated by specific enzymes or occur under certain environmental conditions. asm.org In biological systems, some microorganisms have evolved enzymes capable of catalyzing the hydrolysis of ether bonds. asm.orgchemrxiv.org For instance, studies on the biodegradation of certain polyfluoroalkylether substances (ether PFAS) have identified hydrolytic O-dealkylation as a key transformation step in anaerobic environments. chemrxiv.org This process would break down this compound into its constituent alcohols: benzyl alcohol and ethylene glycol.

Carbon-Carbon Bond Cleavage in Related Arylethyl Ether Structures

While cleavage of the C-O ether bond is a dominant degradation pathway for arylethyl ethers, the scission of carbon-carbon bonds can also occur, particularly in the breakdown of larger, more complex molecules with similar structural motifs, such as lignin. scispace.com Lignin, a major component of plant biomass, is rich in β-aryl ether linkages. osti.gov

Research into the degradation of lignin model compounds, which often feature arylethyl ether structures, has shown that enzymatic and chemical pathways can lead to the cleavage of the Cα-Cβ bond in the propyl side chain. scispace.com This type of reaction is a key event in lignin depolymerization. While direct C-C bond cleavage in a simpler molecule like this compound is less studied, the principles derived from lignin degradation suggest it is a potential, albeit likely secondary, environmental transformation pathway under specific oxidative conditions.

Gas-Phase Atmospheric Reactions and Kinetics of Organic Compounds

Volatile and semi-volatile organic compounds (VOCs) like this compound can enter the atmosphere, where they are subject to gas-phase chemical transformations. These reactions are critical in determining the compound's atmospheric lifetime and its potential to contribute to the formation of secondary pollutants like ozone and organic aerosols. hilarispublisher.comnih.gov

The primary drivers of atmospheric degradation for most VOCs are reactions with highly reactive oxidants. The most important of these are:

The hydroxyl radical (OH): Often called the "detergent of the atmosphere," the OH radical is the most significant oxidant during the daytime. hilarispublisher.com

The nitrate (B79036) radical (NO₃): This becomes the dominant oxidant in the nighttime. copernicus.org

Ozone (O₃): This is particularly important for compounds containing carbon-carbon double bonds. copernicus.org

The rates of these reactions are quantified by bimolecular rate coefficients (k), typically expressed in units of cm³ molecule⁻¹ s⁻¹. copernicus.org These coefficients are determined experimentally using absolute or relative-rate methods and are often temperature-dependent, a relationship described by the Arrhenius equation: k(T) = A exp(-Ea/RT). copernicus.orgd-nb.info Comprehensive databases, such as those maintained by the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation, compile evaluated kinetic data for a vast number of atmospheric reactions. copernicus.orgd-nb.infoipsl.fr

The table below presents typical room temperature (298 K) rate coefficients for reactions of key atmospheric oxidants with compounds containing functional groups present in this compound.

| Compound Class | Reactant | Typical Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |

| Simple Ethers (e.g., Dimethyl Ether) | OH Radical | ~3 x 10⁻¹² | Primary daytime loss process |

| Aromatic Compounds (e.g., Toluene) | OH Radical | ~6 x 10⁻¹² | Primary daytime loss process |

| Simple Ethers | NO₃ Radical | ~2 x 10⁻¹⁵ | Minor nighttime loss process |

| Aromatic Compounds | NO₃ Radical | ~1 x 10⁻¹⁶ | Minor nighttime loss process |

| Data are representative values sourced from atmospheric chemistry kinetic databases. copernicus.org |

Based on these values, the dominant atmospheric loss process for this compound would be its reaction with the OH radical during the day.

Advanced Spectroscopic and Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. fiveable.me By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms within the molecule. fiveable.me

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental to the structural confirmation of beta-Hydroxyethylbenzyl ether. The electron-withdrawing effect of the oxygen atom in the ether linkage causes adjacent protons and carbons to be "deshielded," resulting in a downfield shift in the NMR spectrum. fiveable.mepressbooks.publibretexts.orglibretexts.org

In the ¹H NMR spectrum of this compound, protons on the carbons directly attached to the ether oxygen (α-protons) are shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. pressbooks.publibretexts.orglibretexts.orglibretexts.org The protons of the benzyl (B1604629) group and the ethyl group can be distinguished by their chemical shifts and coupling patterns, which provides definitive evidence of the molecule's structure. chemicalbook.com

Similarly, in the ¹³C NMR spectrum, the carbon atoms bonded to the ether oxygen experience a significant downfield shift, generally appearing in the 50 to 80 ppm range. fiveable.melibretexts.orglibretexts.org This deshielding effect helps to identify the carbons directly involved in the ether and alcohol functionalities. fiveable.me

The specific chemical shifts observed for 2-(Benzyloxy)ethanol (B1666784) are detailed in the tables below. chemicalbook.comnih.gov

¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| C₆H₅- (Aromatic Protons) | ~7.32 |

| -CH₂- (Benzyl) | ~4.51 |

| -O-CH₂- (Ethyl) | ~3.68 |

| -CH₂-OH (Ethyl) | ~3.53 |

| -OH | ~3.12 |

¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| C₆H₅- (Aromatic, Quaternary) | 138.2 |

| C₆H₅- (Aromatic) | 128.4 |

| C₆H₅- (Aromatic) | 127.7 |

| -CH₂- (Benzyl) | 73.3 |

| -O-CH₂- (Ethyl) | 70.0 |

| -CH₂-OH (Ethyl) | 61.8 |

NMR spectroscopy is a highly effective method for studying the formation of host-guest complexes, where one molecule (the host) encapsulates another (the guest). researchgate.net This technique can be used to determine the stoichiometry of the complex and to calculate its association constant (Kₐ), which quantifies the strength of the interaction. researchgate.netresearchgate.netsquarespace.com

The methodology involves an NMR titration, where one component is gradually added to a solution of the other while monitoring changes in NMR parameters, most commonly the chemical shifts of specific protons. researchgate.netsquarespace.com As the host-guest complex forms, the chemical environment of the involved nuclei changes, leading to shifts in their corresponding NMR signals. By fitting the observed changes in chemical shifts to a binding model, researchers can accurately determine the binding constant. researchgate.netsquarespace.com The upper limit for binding constants that can be reliably determined by NMR titration is typically around 10⁵ dm³/mol. researchgate.net

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and large molecules, allowing them to be analyzed without significant fragmentation. nih.gov It is frequently used to evaluate the composition and purity of compounds like aryl ethers. nih.gov For this compound, ESI-MS would typically detect the compound as a pseudomolecular ion, such as the protonated molecule [M+H]⁺, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu This method, often coupled with liquid chromatography (LC-ESI-MS), allows for the rapid identification and characterization of individual components within a mixture. nih.gov

To improve the analysis of compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, derivatization is often employed. nih.govchromtech.com This chemical modification is designed to enhance analytical capabilities by converting the analyte into a form that is more suitable for a specific technique, such as gas chromatography-mass spectrometry (GC-MS) or ESI-MS. chromtech.comspectroscopyonline.com

Silylation: This is the most widely used derivatization procedure for GC analysis. chromtech.comregistech.com In this process, the active hydrogen of the hydroxyl group is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. chromtech.comregistech.com The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than the parent compound, which improves their chromatographic behavior. chromtech.comregistech.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. registech.com

Alkylation: Alkylation is another common derivatization technique used to protect hydroxyl groups. nih.govresearchgate.net This procedure involves replacing the active hydrogen with an alkyl group, which increases the compound's volatility and improves its properties for GC/MS analysis. researchgate.net

These strategies are summarized in the table below.

Common Derivatization Strategies for MS Analysis

| Strategy | Description | Advantages |

|---|---|---|

| Silylation | Replacement of the active hydrogen in the -OH group with a silyl group (e.g., -Si(CH₃)₃). chromtech.comregistech.com | Increases volatility and thermal stability; reduces polarity for improved GC performance. chromtech.comregistech.com |

| Alkylation | Replacement of the active hydrogen in the -OH group with an alkyl group. nih.govresearchgate.net | Enhances volatility and improves gas chromatographic properties. researchgate.net |

Infrared (IR) and Other Spectroscopic Methods

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. fiveable.me This technique is particularly useful for identifying the functional groups present in a compound. fiveable.me

For an ether, a key feature in the IR spectrum is the C-O single-bond stretching absorption. pressbooks.publibretexts.org Alkyl aryl ethers, such as this compound, typically show two strong C-O stretching bands: one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). fiveable.mepressbooks.pub Additionally, the presence of the hydroxyl (-OH) group in this compound is confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The spectrum also displays C-H stretching bands between 2800 and 3000 cm⁻¹. fiveable.me

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic |

| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether |

| ~1100-1050 | C-O Stretch (Symmetric) | Ether/Alcohol |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules such as this compound. These techniques probe the vibrational motions of atoms within a molecule, providing a unique spectral fingerprint.

Functional Group Identification:

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic rings, and the aliphatic C-H bonds.

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹, indicative of hydrogen bonding. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the ethyl and benzyl groups are observed between 3000-2850 cm⁻¹. libretexts.orglibretexts.org

Aromatic C=C Stretching: The presence of the benzene (B151609) rings is confirmed by characteristic C=C stretching vibrations within the ring, which are typically observed in the 1600-1400 cm⁻¹ range. libretexts.orglibretexts.org

C-O Stretching: As a phenyl alkyl ether, this compound is expected to show two strong C-O stretching absorbances. One is typically found around 1250 cm⁻¹ and another near 1050 cm⁻¹. pressbooks.pub This is a key indicator of the ether functional group.

C-H Bending: Bending vibrations for C-H bonds in the aromatic rings (out-of-plane or "oop") can be found in the 900-675 cm⁻¹ region, and their positions can sometimes suggest the substitution pattern of the ring. libretexts.orglibretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals. horiba.com The symmetric C-O-C stretching of the ether linkage can also be observed. aip.org

Below is an interactive data table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl | O-H Stretch (H-bonded) | 3500-3200 | IR |

| Aromatic | C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic | C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic | C=C Stretch (in-ring) | 1600-1400 | IR, Raman |

| Ether | C-O-C Asymmetric Stretch | ~1250 | IR |

| Ether/Alcohol | C-O Stretch | ~1050 | IR |

| Aromatic | C-H Out-of-Plane Bend | 900-675 | IR |

Conformational Analysis:

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The flexibility of the ether linkage and the hydroxyethyl (B10761427) side chain allows for different spatial arrangements of the atoms. These different conformations can result in subtle but measurable changes in the vibrational spectrum.

For instance, the formation of intramolecular hydrogen bonds between the hydroxyl group and the ether oxygen atom would lead to a shift in the O-H stretching frequency to a lower wavenumber compared to a conformation where the hydroxyl group is not involved in such bonding. The position and shape of the C-O-C stretching bands can also be sensitive to the dihedral angles around the ether linkage. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the predominant conformation in a given state. mdpi.comarxiv.org

Emerging Spectroscopic Techniques in Chemical Analysis

The structural elucidation of organic molecules like this compound is continually advancing with the development of new and improved analytical techniques. jchps.com While traditional methods provide foundational data, emerging techniques offer greater sensitivity, resolution, and detail.

Advanced Mass Spectrometry:

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. studypug.com Recent advances have significantly enhanced its capabilities for structural analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, which allow for the confident determination of the molecular formula of this compound and any related impurities or metabolites. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion to generate a pattern of fragment ions. rsc.org By analyzing these fragmentation patterns, the connectivity of the molecule can be pieced together, confirming the presence of the benzyl, ether, and hydroxyethyl moieties.

Ambient Ionization Techniques: Methods such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the analysis of samples in their native state with minimal preparation. chromatographyonline.com These techniques are rapid and can be used for high-throughput screening.

Novel NMR Spectroscopy Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. ox.ac.ukwikibooks.org

Two-Dimensional (2D) NMR: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal correlations between different nuclei, establishing proton-proton and proton-carbon connectivities, respectively. For a molecule like this compound, these experiments would definitively link the protons and carbons of the benzyl and ethyl groups through the ether linkage.

Advanced NMR Pulse Sequences: Modern NMR spectroscopy utilizes a variety of pulse sequences to edit spectra and enhance specific signals. For example, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups, which would be useful for assigning the signals from the aliphatic portions of this compound. libretexts.org

Quantum Chemical Calculations of NMR Parameters: The accuracy of quantum chemical calculations has progressed to a point where they can be used to predict NMR chemical shifts and coupling constants with high fidelity. nih.gov By comparing experimental NMR data with calculated values for different possible isomers or conformers, the correct structure can be assigned with a high degree of confidence.

These emerging techniques, often used in combination, provide a powerful arsenal (B13267) for the unambiguous characterization of chemical compounds, offering a level of detail that was previously unattainable. intertek.com

Computational Chemistry and Theoretical Modeling of Beta Hydroxyethylbenzyl Ether

Molecular Docking and Ligand-Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of beta-hydroxyethylbenzyl ether, docking studies are instrumental in exploring its potential interactions with protein binding sites. These simulations can elucidate the structural basis for ligand recognition and help in the rational design of new molecules with improved affinity and selectivity.

The binding mode of this compound within a protein's active site is governed by a range of non-covalent interactions. An analysis of these interactions reveals the key features responsible for molecular recognition. The structural components of this compound—the benzyl (B1604629) group, the ether linkage, and the hydroxyethyl (B10761427) group—each play a distinct role in forming connections with amino acid residues.

Hydrogen Bonds: The terminal hydroxyl (-OH) group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the binding pocket.

Hydrophobic Interactions: The phenyl ring of the benzyl group provides a large, nonpolar surface capable of forming favorable hydrophobic and π-stacking interactions with aromatic or aliphatic residues such as phenylalanine, tyrosine, and leucine.

A hypothetical docking study of this compound into a protein active site might yield the interaction profile detailed in the table below.

| Interaction Type | Ligand Group | Potential Interacting Amino Acid Residue | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartic Acid (ASP) | 2.1 |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH) | Serine (SER) | 2.3 |

| Hydrogen Bond (Acceptor) | Ether Oxygen (-O-) | Asparagine (ASN) | 2.5 |

| π-Stacking | Phenyl Ring | Phenylalanine (PHE) | 3.8 |

| Hydrophobic | Benzyl CH2 | Leucine (LEU) | 4.1 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational dynamics, the stability of its complexes with proteins, and the influence of the surrounding solvent environment. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the time evolution of the system.

This compound is a flexible molecule, with several rotatable bonds that allow it to adopt a wide range of conformations. The key dihedral angles that define its shape are around the C-O-C-C ether linkage and the C-C-O-H of the hydroxyethyl tail. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt when interacting with a biological target.

The table below illustrates hypothetical data from a conformational analysis, showing the preferred dihedral angles for the central ether linkage.

| Dihedral Angle | Description | Stable Conformation(s) (°) | Relative Population (%) |

|---|---|---|---|

| φ1 (Aryl-CH2-O-CH2) | Rotation around benzyl-ether bond | ~180 (anti) | 75 |

| ~60 (gauche) | 25 | ||

| φ2 (CH2-O-CH2-CH2) | Rotation around ether-ethyl bond | ~180 (anti) | 65 |

| ±60 (gauche) | 35 |

While molecular docking provides a static snapshot of a protein-ligand complex, MD simulations reveal the dynamic nature of this interaction. Over the course of a simulation, one can observe the stability of initial contacts, the formation and breaking of hydrogen bonds, and the role of water molecules in mediating the interaction. For a complex involving this compound, MD simulations can measure the residence time of the ligand in the binding pocket and calculate the binding free energy, providing a more accurate assessment of binding affinity than docking scores alone. Analysis of the simulation trajectory can highlight which interactions are most persistent and therefore most important for stable binding.

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For molecules like this compound, a robust force field must accurately represent both the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Developing parameters for ether systems requires careful optimization to reproduce experimental data, such as densities and heats of vaporization, as well as high-level quantum mechanical calculations. researchgate.netucsb.edu Force fields like CHARMM and OPLS have well-established parameters for common functional groups, but specific parameters for the unique combination in this compound may need refinement to capture its properties accurately. ucsb.edunih.gov Key challenges include correctly modeling the partial charges on the ether oxygen and the atoms of the hydroxyl group to properly describe their hydrogen bonding capabilities. researchgate.net

Studying complex biological processes, such as the binding of multiple ligands or interactions with large protein assemblies, often requires large-scale simulations that are computationally demanding. Modern computational methodologies enable these extensive simulations. diva-portal.orgarxiv.org

Key approaches include:

Parallel Computing: Utilizing multiple processors simultaneously on high-performance computing (HPC) clusters to drastically reduce the time required to run long simulations. jhu.edu

Enhanced Sampling Methods: Techniques like replica-exchange MD or metadynamics are used to overcome high energy barriers and explore a broader range of molecular conformations in a shorter amount of simulation time.

Coarse-Graining: For very large systems or long timescales, coarse-grained models can be employed. These models simplify the system by representing groups of atoms as single particles, reducing the computational cost while retaining essential physical features.

These advanced methods are crucial for moving beyond simple systems and simulating the behavior of molecules like this compound in more realistic and complex biological environments. researchgate.net

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. By solving the Schrödinger equation for a given molecule, these methods can elucidate its electronic structure and predict its reactivity.

While specific quantum mechanical studies on the reaction pathways of this compound are not extensively documented in the literature, the general mechanisms of etherification and cleavage reactions have been computationally explored for analogous compounds. These studies provide a framework for understanding the potential reaction pathways involving this compound.

For instance, the formation of ethers can proceed through various mechanisms, such as the Williamson ether synthesis or acid-catalyzed dehydration of alcohols. Computational studies on these reactions for similar molecules have identified the key transition states and intermediates. researchgate.net The energy barriers associated with these transition states, which determine the reaction rates, can be calculated with a high degree of accuracy. mit.edu

A hypothetical reaction pathway for the acid-catalyzed formation of this compound from benzyl alcohol and ethylene (B1197577) glycol could be modeled to determine the activation energies of each step. Similarly, the cleavage of the ether bond, a crucial step in its metabolism and degradation, can be investigated by modeling its interaction with various reagents and calculating the corresponding potential energy surfaces.

Illustrative Data on Reaction Barriers for Etherification

| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kcal/mol) |

| Protonation of Alcohol | Benzyl Alcohol + H+ | [C6H5CH2OH2]+ | Protonated Benzyl Alcohol | ~5-10 |

| SN2 Attack | Protonated Benzyl Alcohol + Ethylene Glycol | [HOCH2CH2-O(H)-CH2C6H5]+ | Protonated Ether | ~15-25 |

| Deprotonation | Protonated Ether | - | This compound + H+ | ~2-5 |

Note: The data in this table is illustrative and based on typical values for acid-catalyzed etherification reactions of similar alcohols. Specific values for this compound would require dedicated computational studies.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum mechanical calculations can provide a wealth of information about the distribution of electrons within this compound, which in turn allows for the prediction of its reactive sites.

Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution on individual atoms and the nature of the chemical bonds within the molecule. nih.gov

For this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be the most electron-rich centers, as indicated by MEP calculations on analogous compounds. The aromatic ring, with its delocalized π-electron system, will also play a significant role in the molecule's reactivity.

Predicted Electronic Properties of this compound Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzyl Ethyl Ether | -8.9 | 0.8 | 9.7 | ~1.7 |

| Phenoxyethanol | -9.2 | 0.5 | 9.7 | ~2.1 |

Note: This data is based on publicly available computational data for structurally similar compounds and serves as an estimation for this compound.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

The this compound molecule possesses several key structural motifs that are known to influence biological activity:

Aromatic Ring: The benzyl group can engage in π-π stacking and hydrophobic interactions with biological targets.

Ether Linkage: The ether group can act as a hydrogen bond acceptor.

Hydroxyl Group: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and binding affinity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

For a compound like this compound, relevant descriptors for a QSAR model might include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

Number of Hydrogen Bond Donors and Acceptors: Important for interactions with biological macromolecules.

Molecular Surface Area and Volume: Descriptors of molecular shape and size.

Quantum Chemical Descriptors: Such as HOMO/LUMO energies and atomic charges.

By comparing the calculated descriptors of this compound with those of compounds in an existing QSAR model for a particular biological endpoint (e.g., toxicity, receptor binding), it is possible to predict its activity. For example, a 3D-CoMFA (Comparative Molecular Field Analysis) model developed for aryl benzyl ethers has been successfully used to predict their antagonistic activity against LTD4. researchgate.net Such an approach could be adapted to predict the activity of this compound.

Structure Activity Relationships Sar of Beta Hydroxyethylbenzyl Ether Derivatives

Principles of SAR in Ether Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). uomus.edu.iq In medicinal chemistry, the ether linkage is significant because it can modify a drug's physicochemical properties, such as stability, lipophilicity, and solubility. numberanalytics.com The inclusion of an ether functional group can greatly influence a drug's pharmacokinetic and pharmacodynamic profiles. numberanalytics.com

The core principle of SAR lies in identifying how specific structural elements of a molecule influence its interactions with biological targets. drugdesign.orgslideserve.com For ethers, key structural features that modulate chemical behavior include:

The ether oxygen: The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, which is a critical interaction in biological systems. bbau.ac.in

Substituents on the R and R' groups: The presence of functional groups can introduce new interactions or steric hindrance, altering the compound's activity.

A systematic approach to modifying a reference compound helps determine the importance of these structural elements. drugdesign.org If a modification results in an inactive analog, the original functional group is considered essential for binding. Conversely, if the activity remains unchanged, the group is deemed less critical. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that employs mathematical models to describe the relationship between a molecule's structure and its biological activity. pharmacologymentor.comindustrialchemistryconsulting.com This approach is pivotal in drug discovery, environmental science, and materials design for predicting the properties of new chemical entities, thereby reducing experimental costs. industrialchemistryconsulting.com

The fundamental premise of QSAR is that a compound's activity is inherently linked to its molecular structure. industrialchemistryconsulting.com This relationship is quantified using molecular descriptors, which are numerical values representing various chemical properties like:

Molecular weight

Lipophilicity (logP)

Electronic distribution

Geometric configuration

These descriptors are then used as input for statistical or machine learning models to correlate structural information with a target property, such as bioactivity or toxicity. industrialchemistryconsulting.com The development of a QSAR model typically involves dataset preparation, descriptor calculation, model development, and validation. industrialchemistryconsulting.com Over the years, QSAR methodologies have evolved from 1D models to more complex 3D and 4D-QSAR, which consider the three-dimensional structure and conformational flexibility of molecules. nih.govnih.gov

Table 1: Evolution of QSAR Methodologies

| QSAR Dimension | Description | Key Features |

|---|---|---|

| 1D-QSAR | Correlates biological activity with global molecular properties. | Uses descriptors like partition coefficient (logP) and dissociation constant (pKa). nih.gov |

| 2D-QSAR | Relates biological activity to the 2D structural pattern of molecules. | Considers connectivity indices and substructure fragments. nih.gov |

| 3D-QSAR | Links biological activity to the 3D structure and properties of the molecule. | Incorporates steric and electrostatic fields (e.g., CoMFA). nih.govexplorationpub.com |

| 4D-QSAR | Extends 3D-QSAR by including multiple conformations and orientations of the ligand. | Addresses the conformational flexibility of molecules. nih.gov |

Positional and Substituent Effects on Reactivity and Selectivity

The hydroxyethyl (B10761427) group (-CH₂CH₂OH) generally increases the water solubility of a molecule due to the hydroxyl group's ability to form hydrogen bonds with water. patsnap.com This modification can also affect properties like viscosity and conductivity. For instance, the introduction of a hydroxyl functional group has been shown to increase viscosity and density in certain ionic liquids. acs.orgacs.org In the context of hydroxyethyl cellulose, the hydroxyethyl groups are crucial for its high water solubility across a wide range of temperatures. mdpi.com